1-Phenylpent-4-yn-2-ol
Description
Contextualization within Alkynyl Alcohol Chemistry
Alkynyl alcohols are organic compounds that contain both a hydroxyl (-OH) functional group and a carbon-carbon triple bond (alkyne). Their importance in organic synthesis stems from the rich reactivity of both functional groups, which can be manipulated either independently or in concert to achieve complex molecular targets. chemistrysteps.com This class of compounds is broadly categorized based on the relative positions of the hydroxyl group and the alkyne.
Propargylic Alcohols : The hydroxyl group is on a carbon atom adjacent to the alkyne (e.g., prop-2-yn-1-ol). rawsource.com These are perhaps the most common type of alkynyl alcohol.
Homopropargylic Alcohols : The hydroxyl group is located two carbon atoms away from the alkyne. mdpi.com
1-Phenylpent-4-yn-2-ol falls into the category of a secondary homopropargylic alcohol. The "1-phenyl" designation indicates a phenyl group attached to the first carbon, the "pent" signifies a five-carbon chain, "4-yn" places the triple bond at the fourth carbon, and "2-ol" indicates the hydroxyl group is on the second carbon. This specific arrangement positions the hydroxyl group in a homopropargylic relationship to the alkyne. The presence of these functional groups allows for a variety of reactions, including additions to the alkyne, oxidation or substitution of the alcohol, and cyclization reactions involving both moieties. rsc.orgrsc.org
Historical Perspectives on Related Propargylic and Homopropargylic Alcohols
The study of alkynyl alcohols has a rich history. Propargyl alcohol (prop-2-yn-1-ol), the simplest propargylic alcohol, was historically synthesized through methods such as the hydration of allene (B1206475) using mercury salt catalysts, a process now less favored due to toxicity concerns. rawsource.com A more enduring and widely adopted method is the catalytic alkylation of acetylene (B1199291) with formaldehyde. rawsource.com For decades, the primary transformation of propargylic alcohols was the Nicolas reaction, which required stoichiometric amounts of cobalt. researchgate.net The development of direct catalytic substitution reactions in the early 2000s marked a significant advancement, expanding their utility as synthetic intermediates. researchgate.net
The synthesis of homopropargylic alcohols, the class to which this compound belongs, has also seen significant evolution. mdpi.com Early and still common methods include the Barbier-type reaction, which involves the reaction of carbonyl compounds with propargyl halides in the presence of a metal like zinc. organic-chemistry.org More advanced strategies involve the diastereoselective or enantioselective addition of propargyl or allenyl organometallic reagents (based on boron, zinc, or tin) to aldehydes and ketones. mdpi.comorganic-chemistry.orgacs.org These developments have provided chemists with reliable routes to chiral, enantioenriched homopropargylic alcohols, which are crucial building blocks for many bioactive natural products. mdpi.comacs.org
Significance as a Versatile Synthon in Complex Molecule Synthesis
A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of a complex molecule. This compound serves as a powerful and versatile synthon due to its capacity to undergo transformations that construct complex carbocyclic and heterocyclic frameworks.
A prime example of its utility is in the synthesis of 1-naphthaldehydes. Researchers have developed a cascade reaction where 1-phenylpent-4-yn-2-ols are treated with iodine monochloride (ICl). researchgate.net This process is believed to proceed through the coordination of ICl to the alkyne, which generates an iodonium (B1229267) species. This intermediate then undergoes an intramolecular Friedel-Crafts reaction with the pendant phenyl ring, followed by dehydration and oxidation, to yield the final 1-naphthaldehyde (B104281) product with good efficiency and high regioselectivity. researchgate.net
The broader class of homopropargylic alcohols, represented by this compound, demonstrates wide-ranging synthetic utility. For instance, iron-catalyzed carbomagnesiation reactions of homopropargylic alcohols with Grignard reagents can produce highly substituted homoallylic alcohols with excellent regio- and stereoselectivity. nih.gov Furthermore, these alcohols are key precursors in alkynyl Prins reactions, where they are coupled with aldehydes in a cascade sequence to create novel, complex polycyclic systems in a single step. rsc.org The ability of compounds like this compound to serve as precursors for reactive intermediates, such as propargylic carbocations, underpins their value in constructing molecules with significant structural and biological interest. rsc.org
Mentioned Chemical Compounds
| Chemical Name |
| 1-Bromo-2-phenylpent-4-en-2-ol |
| 1-Naphthaldehyde |
| This compound |
| 2-Phenylpent-4-yn-2-ol |
| 5-(2-(Methylthio)phenyl)-2-phenylpent-4-yn-2-ol |
| 5-Phenylpent-4-yn-1-ol |
| Acetylene |
| Allene |
| Formaldehyde |
| Homoallylic alcohol |
| Iodine monochloride |
| Pent-4-yn-2-ol |
| Propargyl alcohol (Prop-2-yn-1-ol) |
| Propargyl bromide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h1,3-5,7-8,11-12H,6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXLGJUXBLKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127559-62-0 | |
| Record name | 1-phenylpent-4-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Phenylpent 4 Yn 2 Ol and Its Stereoisomers
Chemo- and Regioselective Synthesis Routes
The selective synthesis of 1-phenylpent-4-yn-2-ol requires careful control over which functional groups react and where new bonds are formed.
Grignard-Type Additions to Aldehydes and Ketones
Grignard reagents are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.compressbooks.pub The synthesis of this compound can be achieved through the addition of a propargyl Grignard reagent to an appropriate aldehyde. This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired alcohol. pressbooks.pub The regioselectivity of this addition is generally high, with the nucleophile attacking the carbonyl carbon rather than undergoing other potential side reactions. The choice of solvent and reaction conditions can influence the outcome, and diethyl ether is commonly used as a solvent for Grignard reactions. pressbooks.pub
A specific example involves the reaction of a Grignard reagent with 2-phenylacetaldehyde. The propargyl Grignard reagent, formed from propargyl bromide and magnesium, adds to the aldehyde to furnish this compound.
Organometallic Reagent-Mediated Syntheses (e.g., Titanium-Catalyzed Propargylation)
Organometallic reagents offer a versatile platform for the synthesis of complex molecules. A notable method for synthesizing this compound is through a photoredox propargylation of aldehydes catalyzed by titanium. researchgate.netnih.govacs.org This practical and effective method uses a catalytic amount of [Cp2TiCl2] and an organic dye as a reductant for titanium, avoiding the need for stoichiometric metals. researchgate.netnih.govacs.org The reaction exhibits a broad scope, and for simple propargyl bromide, no allenyl isomers are detected, ensuring high regioselectivity. nih.govacs.org For instance, the reaction of phenylacetaldehyde (B1677652) with propargyl bromide using this catalytic system yields this compound in good yield (87%). researchgate.netacs.org
The proposed mechanism involves the radical-mediated addition of [Cp2TiCl] to propargyl bromide, forming allenyl/propargyl titanium reagents. acs.org The subsequent reaction of the allenyl species with the aldehyde leads to the formation of a titanium-alkoxy intermediate, which is then protonated to give the final alcohol product. acs.org
| Catalyst System | Aldehyde | Reagent | Yield (%) | Reference |
| [Cp2TiCl2] / 3DPAFIPN | Phenylacetaldehyde | Propargyl bromide | 87 | researchgate.netacs.org |
Cascade and Multicomponent Reaction Approaches
Cascade and multicomponent reactions provide an efficient means to construct complex molecules in a single operation, minimizing waste and simplifying procedures. acs.orgnih.gov A novel synthesis of 1-naphthaldehydes utilizes 1-phenylpent-4-yn-2-ols in a cascade reaction promoted by iodine monochloride. researchgate.net This process involves an intramolecular Friedel-Crafts reaction, dehydration, and oxidation. researchgate.net While the starting material is this compound, this demonstrates its utility in cascade sequences to build more complex architectures.
Another approach involves the Petasis three-component reaction, which can be used to synthesize structurally diverse scaffolds. semanticscholar.org Although not directly applied to the synthesis of this compound in the provided context, the principles of multicomponent reactions, where multiple bonds are formed in one pot, are relevant to modern synthetic strategies.
Enantioselective and Diastereoselective Synthesis Strategies
Controlling the three-dimensional arrangement of atoms is crucial for producing specific stereoisomers of this compound.
Chiral Catalyst-Mediated Asymmetric Transformations
The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis, producing one enantiomer of a chiral molecule in excess over the other. thieme-connect.comrug.nl While specific examples for the enantioselective synthesis of this compound are not extensively detailed in the provided results, related transformations highlight the potential of this approach. For instance, copper-catalyzed enantioselective radical esterification of propargylic C–H bonds has been demonstrated for related structures. thieme-connect.com
Diruthenium catalysts have been employed in enantioselective propargylic substitution reactions with visible light-generated alkyl radicals. nih.gov This dual photoredox- and diruthenium-catalyzed system allows for the enantioselective alkylation of propargylic alcohols. nih.gov Furthermore, a highly enantioselective synthesis of homopropargylic alcohols has been achieved using a helical chiral 2,2'-bipyridine (B1663995) N-monoxide catalyst with allenyltrichlorosilane. acs.org These examples underscore the feasibility of developing a chiral catalyst-mediated asymmetric synthesis for this compound.
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This approach is particularly useful for creating specific diastereomers. For the synthesis of stereoisomers of this compound, one could envision starting with a chiral aldehyde or a chiral propargyl reagent.
The diastereoselective addition of phenylacetylene (B144264) to chiral racemic α-chloroketones has been reported, demonstrating that the stereochemistry can be controlled by the substrate and reaction conditions. mdpi.com Similarly, the diastereoselective synthesis of substituted 2-phenyltetrahydropyrans from 5-phenylpent-4-en-1-ols shows how substituents on the substrate influence the stereoselectivity of cyclization reactions. unipa.it These principles can be applied to the synthesis of specific diastereomers of this compound by carefully selecting a chiral substrate and reaction conditions that favor the formation of the desired stereoisomer. For example, the reduction of a chiral ketone precursor to this compound would be a substrate-controlled reaction where the existing chiral center influences the stereochemistry of the newly formed alcohol.
Resolution Techniques for Enantiomeric Purity
The separation of racemic this compound into its constituent enantiomers is critical for applications where specific stereochemistry is required. Kinetic resolution, both enzymatic and non-enzymatic, is a primary strategy for achieving enantiomeric purity.
Enzymatic kinetic resolution (EKR) is a widely employed method for resolving racemic propargylic alcohols. Lipases are particularly effective for this purpose. For instance, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, can catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other unreacted. researchgate.net This process allows for the separation of the acylated enantiomer from the unreacted alcohol, both in high enantiomeric excess (ee). The deracemization of propargylic alcohols, including aryl-substituted variants, has been successfully achieved using whole cells of Candida parapsilosis ATCC 7330, yielding optically pure alcohols with ee values often exceeding 99%. researchgate.net In some chemoenzymatic processes, an alcohol dehydrogenase (ADH) can be used for the stereoselective reduction of a ketone intermediate, which is formed by the oxidation of the racemic alcohol. tudelft.nl
Non-enzymatic kinetic resolution offers an alternative to biocatalysis. Chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives and benzotetramisole (BTM), have been shown to effectively resolve propargylic alcohols with high selectivity factors. acs.org Palladium-catalyzed carboxylative kinetic resolution has also emerged as a powerful method for resolving tertiary propargylic alcohols, providing access to chiral compounds with excellent enantioselectivity (93–>99% ee) under mild conditions. rsc.orgrsc.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another crucial technique for the analytical and preparative separation of enantiomers. sigmaaldrich.com Chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AY-H), can effectively separate the enantiomers of propargylic alcohols and their derivatives, allowing for the determination of enantiomeric excess and the isolation of pure enantiomers. pitt.edursc.orgrsc.org
Table 1: Comparison of Resolution Techniques for Propargylic Alcohols This table is interactive. Click on the headers to sort.
| Technique | Catalyst/Stationary Phase | Typical Substrates | Achieved Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Candida antarctica Lipase (Novozym 435) | Secondary Propargylic Alcohols | Up to >99% | researchgate.net |
| Enzymatic Deracemization | Candida parapsilosis ATCC 7330 (whole cells) | Aryl & Alkyl Propargylic Alcohols | Up to >99% | researchgate.net |
| Non-Enzymatic Kinetic Resolution | Benzotetramisole (BTM) | Secondary Propargylic Alcohols | High (Selectivity factors up to 32) | acs.org |
| Non-Enzymatic Kinetic Resolution | Palladium/DTBM-Segphos | Tertiary Propargylic Alcohols | ≥90% | rsc.org |
| Chiral HPLC | Chiralcel OD-H / Chiralpak AY-H | Propargylic Alcohols & Derivatives | Analytical Separation (up to 93% ee reported for derivatives) | pitt.edursc.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. scrivenerpublishing.com Key areas of focus include the use of sustainable solvents and catalysts.
A significant advancement in green synthesis is the development of solvent-free or reduced-solvent reaction conditions. The direct addition of terminal alkynes to aldehydes to form propargylic alcohols can be achieved under solvent-free conditions at elevated temperatures using zinc oxide (ZnO) as a reusable catalyst. scispace.com This method avoids the use of harmful organic solvents, which are often required in traditional methods involving organometallic reagents. scispace.com
Mechanochemistry, specifically ball-milling, offers another solvent-free approach. The zinc-mediated Barbier-type reaction between an aldehyde and a propargyl halide can be conducted in a ball mill, often with only a catalytic amount of a liquid additive like DMSO, to produce the desired alcohol. ucl.ac.uk
Photoredox catalysis provides a method that can be performed in reduced solvent volumes. The synthesis of this compound has been specifically demonstrated through a titanium-catalyzed photoredox propargylation of benzaldehyde. acs.orgnih.govacs.orgacs.org While this reaction is conducted in a solvent (tetrahydrofuran, THF), the protocol allows for high yields on a small scale, and the solvent is subsequently removed under reduced pressure. acs.orgnih.govacs.org
Table 2: Green Methodologies for Propargylic Alcohol Synthesis This table is interactive. Click on the headers to sort.
| Methodology | Catalyst | Solvent Condition | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Direct Alkynylation | Zinc Oxide (ZnO) | Solvent-Free | Reusable catalyst, no organic solvent | scispace.com |
| Barbier-Type Reaction | Zinc (Zn) | Solvent-Free (Ball-Milling) | Avoids bulk solvents, mechanochemical activation | ucl.ac.uk |
| Photoredox Propargylation | [Cp2TiCl2] | Reduced-Solvent (THF) | High yield, catalytic titanium | acs.orgnih.govacs.org |
The choice of catalyst is paramount in green synthesis. Sustainable catalysis focuses on using catalysts that are abundant, have low toxicity, and can operate efficiently under mild conditions.
For alkynylation reactions, there is a shift from precious metals like palladium to more earth-abundant 3d transition metals such as manganese, nickel, and titanium. beilstein-journals.org Manganese(I) complexes have been effectively used for C-H alkynylation, offering a step-economical route that avoids pre-functionalized starting materials and demonstrates high functional group tolerance. beilstein-journals.org Nickel-based catalytic systems have also been developed for the direct alkynylation of C(sp2)–H bonds, operating with low catalyst loadings and without the need for expensive ligands or metallic oxidants. rsc.orgnih.gov
Titanium-based catalysts are also considered green reagents. acs.orgnih.gov A photoredox method utilizing a catalytic amount of a titanocene (B72419) complex, [Cp2TiCl2], has been successfully applied to the synthesis of this compound. acs.orgnih.govacs.org This reaction proceeds under visible light irradiation and uses a Hantzsch ester as a mild reducing agent, aligning with green chemistry principles by using light as a renewable energy source and employing a cheap, abundant metal catalyst. acs.org
Table 3: Sustainable Catalysts for Alkynylation Reactions This table is interactive. Click on the headers to sort.
| Catalyst Type | Example Catalyst | Reaction Type | Sustainability Aspect | Reference(s) |
|---|---|---|---|---|
| Manganese | Mn(I) complexes | C-H Alkynylation | Earth-abundant metal, high step-economy | beilstein-journals.org |
| Nickel | Nickel salts (e.g., Ni(OAc)2) | C-H Alkynylation | Low catalyst loading, no expensive ligands | rsc.orgnih.gov |
| Titanium | Titanocene dichloride ([Cp2TiCl2]) | Photoredox Propargylation | Earth-abundant metal, light-driven, mild conditions | acs.orgnih.gov |
| Organocatalyst | Bistriflimide (HNTf2) | Alkynylation of Benzylic Acetates | Metal-free, mild conditions | d-nb.info |
Chemical Reactivity and Mechanistic Investigations of 1 Phenylpent 4 Yn 2 Ol
Transformations Involving the Terminal Alkyne Moiety
The carbon-carbon triple bond of the terminal alkyne in 1-phenylpent-4-yn-2-ol is a hub of reactivity, susceptible to additions, cyclizations, and coupling reactions.
The addition of water (hydration) or an amine (hydroamination) across the terminal alkyne is a fundamental transformation. Gold catalysts are particularly effective in activating the alkyne π-system towards nucleophilic attack. ucl.ac.uknottingham.ac.uk
Hydration: In a gold-catalyzed hydration, the alkyne is activated by a cationic gold(I) species, making it susceptible to attack by water. This initially forms an enol intermediate which rapidly tautomerizes to the more stable ketone. ucl.ac.uk For this compound, this reaction would yield 1-phenylpentane-2,4-dione. The general mechanism involves the anti-addition of the nucleophile (water) to the gold-activated alkyne, followed by protodemetallation to release the enol and regenerate the gold catalyst. ucl.ac.uknottingham.ac.uk
Hydroamination: While intramolecular hydroamination is not feasible for this substrate, intermolecular reactions can occur. Rhodium-based catalysts have been shown to be effective for the cycloisomerization of structurally similar alkynylamines like 5-phenylpent-4-yn-1-amine. rsc.org Gold-catalyzed hydroamination reactions also proceed via activation of the alkyne, followed by nucleophilic attack of the amine. rsc.org
The reaction of 1-phenylpent-4-yn-2-ols with iodine monochloride (ICl) provides a novel and efficient pathway to synthesize 1-naphthaldehydes. researchgate.netresearchgate.net This transformation is not a simple hydrohalogenation but a complex cascade reaction. researchgate.net
The proposed mechanism begins with the coordination of the electrophilic ICl to the alkyne, forming a cyclic iodonium (B1229267) intermediate. This is followed by an intramolecular Friedel-Crafts type reaction where the phenyl ring attacks the activated alkyne. Subsequent dehydration of the secondary alcohol and an oxidation step lead to the final 1-naphthaldehyde (B104281) product. researchgate.net This method is noted for its mild conditions and high regioselectivity. researchgate.netresearchgate.netresearchgate.net
Research has demonstrated this reaction with various substituted phenyl rings, with yields reaching up to 73%. researchgate.net
Table 1: Synthesis of 1-Naphthaldehydes from this compound Derivatives using ICl researchgate.net This table is generated based on data from a study on iodine monochloride promoted reactions.
| Substituent on Phenyl Ring | Product | Yield (%) |
| H | 2-Methyl-1-naphthaldehyde | 65 |
| 4-Methyl | 2,6-Dimethyl-1-naphthaldehyde | 73 |
| 4-Methoxy | 6-Methoxy-2-methyl-1-naphthaldehyde | 71 |
| 4-Fluoro | 6-Fluoro-2-methyl-1-naphthaldehyde | 68 |
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and specific method for creating a stable 1,2,3-triazole linkage. wikipedia.org Unlike thermal cycloadditions which produce a mixture of regioisomers, the CuAAC reaction exclusively yields the 1,4-disubstituted product. organic-chemistry.orgnih.govwikipedia.org
The mechanism involves the in-situ formation of a copper(I) acetylide from the terminal alkyne. wikipedia.orgnih.gov This intermediate then reacts with an organic azide (B81097) in a stepwise manner, culminating in the formation of a six-membered copper-containing ring that rearranges to the stable 1,4-disubstituted triazole product and regenerates the catalyst. nih.gov
This reaction has been specifically applied to chiral 1-phenylpent-4-yn-2-(R)-ol to synthesize complex nonpeptidic triazolamers, demonstrating the utility of this pathway for functionalizing the parent molecule. researchgate.net
The Sonogashira coupling is a powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org While this compound can directly participate in such couplings, its derivatives are also commonly used substrates. mdpi.com
For instance, after converting the alcohol to an oxime, the resulting 1-phenylpent-4-yn-1-one oxime can be coupled with phenyl iodide. thieme-connect.com This demonstrates a post-functionalization coupling strategy. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 2: Sonogashira Coupling of a 1-Phenylpent-4-yn-1-one Oxime Derivative thieme-connect.com This table is generated based on data from a study on pyrrole (B145914) synthesis.
| Alkyne Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield (%) |
| 1-Phenylpent-4-yn-1-one oxime | Phenyl iodide | Pd(OAc)₂, CuI, PPh₃ | Et₃N / THF | 45°C | 95 |
Reactions at the Secondary Alcohol Functionality
The secondary hydroxyl group in this compound is a key site for transformations, most notably oxidation to a ketone.
The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenylpent-4-yn-2-one. This transformation can be achieved using a variety of modern and classical oxidizing agents, with the choice of reagent often dictated by the desired chemoselectivity and tolerance of other functional groups, such as the alkyne. organic-chemistry.org
Common methods for oxidizing secondary alcohols include Swern-type oxidations using activated dimethyl sulfoxide (B87167) (DMSO), such as with cyanuric chloride, or reactions using chromium-based reagents. organic-chemistry.org Milder, more selective methods are often preferred. For example, the use of trichloroisocyanuric acid with a catalytic amount of TEMPO is highly effective for oxidizing alcohols to aldehydes and ketones without overoxidation. organic-chemistry.org Additionally, manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and propargylic alcohols, making it a suitable choice for this substrate. nih.gov
Table 3: Selected Reagent Systems for the Oxidation of Secondary Alcohols organic-chemistry.org This table presents general systems applicable for the oxidation of this compound.
| Reagent System | Solvent | Conditions | Typical Application |
| Trichloroisocyanuric acid / TEMPO (cat.) | Dichloromethane (DCM) | Room Temperature | Chemoselective oxidation of primary/secondary alcohols. |
| Cyanuric chloride / DMSO | Dichloromethane (DCM) | -60°C to Room Temp | Mild Swern-type oxidation. |
| V₂O₅ / O₂ | Toluene | 100°C | Green oxidation, selective for secondary over primary alcohols. |
| MnO₂ | Dichloromethane (DCM) | Room Temperature | Selective for allylic and propargylic alcohols. |
Etherification and Esterification Reactions
The hydroxyl group of this compound and related propargylic alcohols is a versatile functional handle for etherification and esterification reactions. These transformations are crucial for installing protecting groups, modifying the molecule's properties, and preparing intermediates for further synthesis.
Etherification: Thioetherification of the C-H bond in derivatives of this compound has been achieved through a Fenton-inspired reaction. For instance, triisopropyl[(5-phenylpent-4-yn-1-yl)peroxy]silane, when subjected to iron(II) triflate and a disulfide trap, undergoes a 1,5-hydrogen atom transfer (HAT) followed by C-S bond formation. This process leads to the formation of cyclic thioethers, such as 2-[phenyl(phenylthio)methylene]-tetrahydrofuran, in moderate yields. nih.gov The reaction demonstrates a selective functionalization of the molecule, driven by the formation of an alkoxy radical which abstracts a hydrogen atom from a specific position. nih.gov
Another notable etherification is the intramolecular selenoetherification. Aryl acetylenic alcohols, which can be derived from Sonogashira coupling reactions, are first reduced to the corresponding (E)-1-aryl-5-hydroxyalkenes. Subsequent treatment with phenylselenyl chloride proceeds via a 6-endo-trig cyclization pathway to cleanly afford trans-2-aryl-3-phenylselenyltetrahydropyrans. researchgate.net This sequence highlights how the hydroxyl group participates in forming cyclic ether structures.
Esterification: The hydroxyl group of propargylic alcohols readily undergoes esterification. Standard procedures involve reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). jst.go.jp For example, 5-phenylpent-4-yn-1-ol can be converted to its corresponding 4-methylbenzenesulfonate (B104242) ester, a common intermediate for nucleophilic substitution reactions. rsc.org
More advanced methods include copper-catalyzed enantioselective radical esterification of propargylic C-H bonds. While this reaction functionalizes the carbon adjacent to the alkyne, the resulting propargylic esters can be transformed into chiral propargylic alcohols, demonstrating the interplay between esterification and the synthesis of chiral alcohols. thieme-connect.com For example, (S)-4,4-dimethyl-1-phenylpent-2-yn-1-yl benzoate (B1203000) can be converted to (S)-4,4-dimethyl-1-phenylpent-2-yn-1-ol with potassium carbonate in methanol. thieme-connect.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| C-H Thioetherification | Fe(OTf)₂, Disulfide, MeOH, 80 °C | Cyclic Thioether | nih.gov |
| Selenoetherification | 1. Reduction (e.g., DIBAL-H) 2. PhSeCl, CH₂Cl₂ | Substituted Tetrahydropyran | researchgate.net |
| Sulfonate Esterification | TsCl, Pyridine (B92270) | Tosylate Ester | rsc.org |
| Pivalate Esterification | Pivaloyl chloride, NEt₃, DMAP, CH₂Cl₂ | Pivalate Ester | jst.go.jp |
| Benzoate Esterification | Benzoic acid derivatives, catalyst | Benzoate Ester | thieme-connect.com |
Nucleophilic Substitution Reactions
The propargylic alcohol moiety in this compound and its derivatives can undergo nucleophilic substitution reactions, typically after activation of the hydroxyl group. The hydroxyl group itself is a poor leaving group and must be converted into a better one, such as a tosylate, mesylate, or halide.
One of the most significant substitution pathways for propargylic alcohols is the SN2' reaction. In this process, a nucleophile attacks the alkyne terminus, leading to a rearrangement of the double bond and displacement of the leaving group from the propargylic position. This reaction is a powerful tool for synthesizing allenes. orgsyn.org For example, the displacement of a propargylic mesylate derived from a related alcohol with an organocopper compound is a general method for preparing vinylallenes. orgsyn.org
The hydroxyl group can be replaced by other functional groups through direct nucleophilic substitution. Reagents like thionyl chloride or phosphorus tribromide can convert the alcohol into the corresponding chloride or bromide, which are then susceptible to displacement by a wide range of nucleophiles. In some cases, the dibenzylamino group in similar structures can also undergo nucleophilic substitution, highlighting the reactivity of different parts of the molecule. smolecule.com
Furthermore, the 2-sulfonylpyridine products derived from cycloaddition reactions of vinylallenes (which can be synthesized from propargylic alcohols) are versatile intermediates that undergo nucleophilic substitution with various oxygen and carbon nucleophiles. orgsyn.org
Rearrangement Reactions and Fragmentations
This compound and related structures are prone to a variety of rearrangement and fragmentation reactions, often triggered by acidic conditions or metal catalysts. These transformations can lead to complex molecular architectures.
A notable example is the iodine monochloride (ICl) promoted cascade reaction of 1-phenylpent-4-yn-2-ols to synthesize 1-naphthaldehydes. researchgate.net This reaction proceeds through an intramolecular Friedel-Crafts reaction, followed by dehydration and oxidation, all in a single sequence. The proposed mechanism involves the coordination of ICl to the alkyne, which initiates the cyclization. researchgate.net
The Claisen rearrangement is another important transformation. A three-step, one-pot carboalumination-Claisen rearrangement-addition reaction has been developed to produce complex allylic alcohols from simpler starting materials. Similarly, olefin isomerization combined with a Claisen rearrangement offers a strategic approach to stereoselective synthesis. pitt.edu
Fragmentation reactions, such as the oxidative cleavage of glycols or the Eschenmoser fragmentation of α,β-unsaturated ketones, represent another class of reactions applicable to derivatives of this compound. thieme-connect.de
Phenyl Migration and Other Skeletal Rearrangements
Skeletal rearrangements, including phenyl migrations, are characteristic reactions of propargylic systems like this compound, often occurring via carbocationic intermediates.
A key example is observed in the reductive deoxygenation of 1,5-diphenylpent-1-en-4-yn-3-ol, a related enynol. rsc.org Treatment with a combination of FeF₃ and triflic acid (TfOH) leads to the formation of a 1,4-enyne. The proposed mechanism involves the generation of a propargylic carbocation, which then undergoes a resonance rearrangement to a more stable benzylic carbocation. This rearrangement is crucial for the observed outcome, preventing the formation of an allene (B1206475). rsc.org
Gold catalysts are also known to promote skeletal rearrangements. For instance, O-propargylic oximes can undergo a gold-catalyzed rearrangement involving N-O bond cleavage to form substituted 1,3-oxazines. semanticscholar.org Similarly, platinum catalysts can induce the migration of propargylic esters to form α-acyloxyketone derivatives. jst.go.jp
In some cases, the expected migration can be circumvented. A silver-catalyzed reaction of a related enynol with 1,3-dimethylbarbituric acid leads to a cyclization product without any aryl migration, indicating that the reaction pathway can be controlled by the choice of reagents and conditions. rsc.org
Eliminations Leading to Unsaturated Systems
The hydroxyl group of this compound can be eliminated, typically under acidic or basic conditions, to generate unsaturated systems such as enynes or dienes.
Dehydration is a common elimination reaction. As part of a cascade reaction to form naphthaldehydes, a dehydration step follows the initial cyclization. researchgate.net Under acidic conditions, the alcohol can be protonated, and the subsequent loss of water can lead to the formation of an alkene, resulting in an enyne system. smolecule.com
Elimination reactions are also central to multi-step synthetic sequences. For example, after a selenoetherification reaction to form a trans-2-aryl-3-phenylselenyltetrahydropyran, an oxidative elimination of the selenide (B1212193) group using hydrogen peroxide and pyridine affords a 2-aryl-2,5-dihydro-2H-pyran. researchgate.net This step re-introduces a double bond into the cyclic system.
The formation of 1-bromo-2-phenylpent-4-en-2-ol from the reaction of α-diazoacetophenone with allyl bromide in the presence of tin metal involves the formation of a new C-C bond and retention of the hydroxyl group, but related elimination pathways (E1 and E2 mechanisms) are fundamental in the chemistry of alcohols for creating unsaturation. thieme-connect.compearson.com
Mechanistic Studies of Key Transformation Pathways
Understanding the reaction mechanisms of this compound is essential for controlling product selectivity and developing new synthetic methods. Studies often combine experimental observations with computational analysis.
A prominent example is the iodine monochloride-promoted cascade reaction to form 1-naphthaldehydes. The proposed mechanism begins with the coordination of ICl to the alkyne bond, forming an iodonium intermediate. This is followed by an intramolecular Friedel-Crafts reaction, where the phenyl ring attacks the activated alkyne, leading to a vinyliodide intermediate. Subsequent dehydration and oxidation yield the final product. researchgate.net
In the FeF₃/TfOH co-catalyzed reductive dehydroxylation of related 1-en-4-yn-ols, the mechanism is thought to initiate with the formation of a superacid species, [Fe(F)₃(OTf)]H. This species protonates the hydroxyl group, leading to its departure and the formation of a propargylic carbocation. This carbocation then rearranges and is subsequently reduced to yield the 1,4-enyne product. rsc.org
Mechanistic investigations into a photoredox propargylation of aldehydes, catalyzed by a titanium complex, suggest that the reaction is sensitive to oxygen and water. nih.govacs.org The reactivity is governed by the energy barriers of the transition states during the reaction of propargyl and allenyl titanium(IV) precursors with the aldehyde, proceeding via an SE2 mechanism. nih.gov
Computational studies using Density Functional Theory (DFT) have provided detailed insights into the rhodium-catalyzed reactions of the closely related (S)-2-phenylpent-3-yn-2-ol. These calculations have mapped out the energy profiles for processes like syn-insertion and β-OH elimination, identifying key transition states and intermediates that control the stereoselectivity of the reaction. researchgate.net
Reaction Kinetics and Transition State Analysis
Kinetic studies and transition state analysis provide quantitative data on reaction rates and the energetic pathways of transformations involving this compound and its analogs.
In the context of photoredox-catalyzed propargylation, the reactivity and product distribution are not governed by the metallotropic equilibria of the organometallic intermediates but rather by the different energy barriers in the transition states of the competing reaction pathways. nih.gov This highlights the kinetic control of the reaction.
Semi-quantitative rate comparisons have been performed for the lithium aluminum hydride reduction of related acetylenic alcohols. These studies revealed that the presence of an internal ether moiety in the alcohol structure leads to a rate enhancement. This is attributed to intramolecular solvation of the aluminum atom in the transition state, which lowers the activation energy of the reaction. dissertation.com
DFT calculations have been instrumental in analyzing transition states. For the rhodium-catalyzed β-OH elimination of (S)-2-phenylpent-3-yn-2-ol, the energy profiles and geometries of the transition states were calculated. These studies revealed the free energy barriers (ΔG‡) for different pathways, such as a direct β-OH elimination versus a B(OH)₃ and H₂O assisted anti-β-OH elimination, providing a deep understanding of what controls the reaction's stereochemical outcome. researchgate.net
| Mechanistic Aspect | Method/Observation | Finding | Reference |
| Reaction Control | Product analysis in photoredox propargylation | Reaction is kinetically controlled by transition state energy barriers. | nih.gov |
| Rate Enhancement | Semi-quantitative rate comparison of LiAlH₄ reduction | Internal ether groups accelerate the reaction via intramolecular solvation. | dissertation.com |
| Rate-Determining Step | Kinetic Isotope Effect (KIE) measurement (kH/kD = 1.13) | C-H bond cleavage is not the rate-determining step in a specific Ag-catalyzed cyclization. | rsc.org |
| Transition State Analysis | DFT calculations on Rh-catalyzed elimination | Provided free energy barriers (ΔG‡) and geometries for competing pathways, explaining stereoselectivity. | researchgate.net |
Isotopic Labeling Studies to Elucidate Mechanisms
Isotopic labeling is a powerful technique employed in chemical research to trace the pathways of atoms and functional groups throughout a chemical reaction. This methodology involves the substitution of an atom in a reactant molecule with one of its isotopes, which can then be tracked in the products to elucidate the reaction mechanism. In the study of the chemical reactivity of compounds like this compound, isotopic labeling experiments, often in conjunction with kinetic isotope effect (KIE) studies, provide invaluable insights into bond-forming and bond-breaking steps. While specific isotopic labeling studies on this compound are not extensively documented in the literature, the application of these methods to structurally similar compounds highlights their utility in understanding the behavior of phenylalkynyl alcohols.
For instance, deuterium (B1214612) labeling has been instrumental in mechanistic studies of related nickel-catalyzed coupling reactions. In one such study, the role of potential proton sources in the reaction medium was investigated by introducing deuterated reagents. The analysis of the isotopic composition of the products revealed which species were involved in protonation steps, thereby clarifying the reaction pathway.
A notable example of the application of isotopic labeling to a complex system can be found in the investigation of the reaction between 3-(4-(tert-butyl)phenyl)-2-methyl-5-phenylpent-1-en-4-yn-3-ol and 1,3-dimethylbarbituric acid. rsc.orgscispace.com In this case, a series of mechanistic experiments, including radical-trapping, radical clock, and isotopic labeling, were conducted to propose a plausible reaction mechanism. rsc.orgscispace.com These studies are crucial for understanding intramolecular processes and the behavior of reactive intermediates. rsc.orgscispace.com
In a hypothetical isotopic labeling study of a reaction involving this compound, such as an acid-catalyzed rearrangement, one might replace the hydrogen of the hydroxyl group with deuterium (D). The reaction would then be carried out, and the position of the deuterium atom in the product would be determined using techniques like NMR spectroscopy or mass spectrometry. The location of the deuterium would provide evidence for or against proposed mechanistic steps, such as hydride shifts or proton transfers.
To illustrate the kind of data that can be obtained from such an experiment, consider the hypothetical deuteration of this compound and its subsequent reaction.
Table 1: Hypothetical Isotopic Labeling Experiment Data
| Reactant | Reagent | Proposed Intermediate | Expected Product | Isotopic Label Position |
|---|
The results from such an experiment would allow researchers to distinguish between different possible mechanistic pathways. For example, if the deuterium label remains on the oxygen atom throughout the reaction, it would suggest that the hydroxyl group is not directly involved in any proton transfer steps after the initial deuteration. Conversely, if the deuterium is found at a different position in the product, it would indicate an intramolecular or intermolecular transfer event.
Furthermore, kinetic isotope effect (KIE) studies can provide quantitative data on the rate-determining step of a reaction. The KIE is the ratio of the rate of reaction of the isotopically light reactant to that of the isotopically heavy reactant. A significant KIE (typically greater than 1) suggests that the bond to the isotopically substituted atom is broken in the rate-determining step.
Table 2: Illustrative Kinetic Isotope Effect Data
| Reaction | kH/kD | Interpretation |
|---|---|---|
| Hypothetical Dehydration of this compound | 3.5 | C-H bond cleavage is likely part of the rate-determining step. |
These examples, while not specific to this compound, demonstrate the power of isotopic labeling and KIE studies in the mechanistic investigation of organic reactions. The insights gained from these experiments are fundamental to the rational design of new synthetic methods and the optimization of existing ones.
Advanced Spectroscopic and Structural Analysis of 1 Phenylpent 4 Yn 2 Ol Derivatives and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Products
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-phenylpent-4-yn-2-ol. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the chemical structure and provide insights into the conformational and stereochemical aspects of the molecule and its reaction products. researchgate.net
The ¹H NMR spectrum of this compound displays characteristic signals for each unique proton environment. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The proton on the carbon bearing the hydroxyl group (CH-OH) resonates as a multiplet around δ 3.7-4.6 ppm, with its multiplicity depending on the coupling with adjacent protons. The methylene (B1212753) protons (CH₂) adjacent to the phenyl group show up as a doublet of doublets, while the methylene protons adjacent to the alkyne are also distinct. The terminal alkyne proton gives a characteristic signal, often a triplet, at approximately δ 2.0 ppm. acs.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne group (typically around δ 84 and δ 70 ppm), the carbinol carbon (C-OH), and the methylene carbon. rsc.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H | 7.20 - 7.40 (m) | 126.0 - 142.0 |
| CH-OH | ~4.5 (m) | ~69.0 |
| Ph-CH₂ | ~2.9 (dd) | ~44.0 |
| CH₂-C≡ | ~2.4 (m) | ~25.0 |
| C≡CH | ~2.0 (t) | ~84.0 (C≡CH) |
| C≡CH | - | ~70.0 (C≡CH) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is denoted as m (multiplet), t (triplet), and dd (doublet of doublets).
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms, which is vital for complex derivatives or reaction intermediates. rsc.orgruc.dk
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the CH-OH proton and the protons of both adjacent methylene groups, as well as between the terminal alkyne proton and the neighboring methylene protons, thus confirming the carbon backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This technique is used to definitively assign the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For instance, the carbon signal for the CH-OH group is identified by its cross-peak with the corresponding proton signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons over two to four bonds. This is particularly powerful for identifying quaternary carbons (which have no attached protons and are thus absent in HSQC) and for piecing together molecular fragments. In this compound, HMBC can show correlations from the phenyl protons to the benzylic carbon and from the alkyne proton to the carbons of the triple bond. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org This is essential for determining stereochemistry and conformational preferences in derivatives, such as distinguishing between syn and anti diastereomers of substituted propargylic alcohols. rsc.orgrsc.org
For derivatives of this compound that are chiral, NMR is a key tool for assigning stereochemistry. The relative stereochemistry of diastereomers, such as syn and anti forms, can often be determined by analyzing differences in chemical shifts (anisotropy) and ³J(H,H) coupling constants. rsc.org For example, in related propargylic alcohols, the carbinol proton and the neighboring proton often exhibit different chemical shifts and coupling constants depending on their relative orientation (syn or anti). rsc.org These empirical observations, when compared to literature data for structurally similar compounds, allow for confident stereochemical assignment. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to monitor their transformations during chemical reactions. researchgate.net
The IR spectrum of this compound shows several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The terminal alkyne C≡C bond gives rise to a sharp, weak to medium absorption around 2100–2260 cm⁻¹, while the ≡C-H stretch appears as a sharp, strong band near 3300 cm⁻¹. rsc.org Aromatic C-H stretches are observed just above 3000 cm⁻¹, and the C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetric and less polarizable bond, often produces a strong signal in the Raman spectrum, making it a useful tool for identifying this functional group. researchgate.net
During a chemical reaction, such as the oxidation of the alcohol to a ketone or the reaction of the alkyne, IR spectroscopy can be used to monitor the progress. This is achieved by observing the disappearance of the reactant's characteristic bands (e.g., the O-H stretch) and the appearance of new bands corresponding to the product (e.g., a C=O stretch around 1700 cm⁻¹ for a ketone).
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 (broad) | Weak |
| Alkyne (≡C-H) | Stretch | ~3300 (sharp, strong) | ~3300 (sharp, strong) |
| Alkyne (C≡C) | Stretch | 2100 - 2260 (weak-medium) | 2100 - 2260 (strong) |
| Aromatic (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 |
| Aromatic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 |
Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | C₁₁H₁₂O⁺ | 160.09 |
| [M-H₂O]⁺ | Loss of water | 142.08 |
| [M-C₂H₃]⁺ | Loss of vinyl radical | 133.06 |
| [C₇H₇]⁺ | Benzyl or Tropylium cation | 91.05 |
| [C₅H₅]⁺ | Cyclopentadienyl cation | 65.04 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. acs.org This precision allows for the determination of the exact elemental formula of the parent ion and its fragments. researchgate.netnih.gov For this compound (C₁₁H₁₂O), HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass, providing unequivocal confirmation of its chemical formula. rsc.orgsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates a mixture of volatile compounds (GC) before each component is individually analyzed by a mass spectrometer (MS). acs.org This method is invaluable for assessing the purity of a synthesized sample of this compound. rsc.org It can also be used to determine the distribution of products in a reaction mixture, for example, by quantifying the ratio of regioisomers or stereoisomers formed. nih.govthieme-connect.com
Computational and Theoretical Investigations on 1 Phenylpent 4 Yn 2 Ol Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. eurjchem.comresearchgate.net For a flexible molecule like 1-phenylpent-4-yn-2-ol, which has several rotatable single bonds, numerous spatial arrangements, or conformations, are possible.
DFT calculations are employed to:
Optimize Geometries: Find the lowest energy (most stable) geometry for each potential conformational isomer.
Determine Relative Stabilities: Calculate the energy differences between various conformers to predict which ones are most likely to exist at a given temperature. For instance, studies on similar molecules like 2-formylfuran show that different conformers (e.g., cis and trans) can have significant energy differences, with one being predominant. researchgate.net
Calculate Rotational Barriers: Determine the energy required to rotate around single bonds, which helps in understanding the molecule's flexibility. researchgate.net
In a related system, (S)-2-phenylpent-3-yn-2-ol, DFT calculations were crucial for understanding its reactions, which inherently begins with an accurate description of its ground-state geometry and conformational preferences. researchgate.netnih.gov
Table 1: Representative Data from DFT Conformational Analysis Note: This table is illustrative, based on typical outputs from DFT studies on similar organic molecules.
| Conformer of this compound | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Conformer A | 0.00 | -65.4 | 75.2 |
| Conformer B | 0.85 | 178.1 | 19.8 |
| Conformer C | 1.50 | 62.3 | 5.0 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The properties of these "frontier" orbitals are key predictors of a molecule's behavior. numberanalytics.comyoutube.com
HOMO: This orbital is the source of electrons in a reaction. A high-energy HOMO indicates that the molecule is a good electron donor (nucleophile). The location of the HOMO within the molecule points to the most likely site of electrophilic attack.
LUMO: This orbital is the destination for electrons in a reaction. A low-energy LUMO suggests the molecule is a good electron acceptor (electrophile). The LUMO's location indicates the most probable site for nucleophilic attack.
For this compound, FMO analysis would predict that the electron-rich regions, such as the phenyl ring, the oxygen of the hydroxyl group, and the carbon-carbon triple bond, would have high HOMO coefficients, making them potential sites for reaction with electrophiles. youtube.comresearchgate.net The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity. eurjchem.com
Reaction Mechanism Elucidation via Computational Transition State Search
Computational methods can map out the entire pathway of a chemical reaction, from reactants to products. A crucial part of this is locating the transition state—the highest energy point on the reaction path that connects the reactant and product. ims.ac.jp Identifying the structure and energy of the transition state is essential for understanding how a reaction occurs and what factors control its speed.
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. researchgate.netresearchgate.net By calculating the energy for many different arrangements of atoms, a landscape of valleys (stable molecules and intermediates) and mountain passes (transition states) emerges. For a chemical reaction, chemists are often interested in the "reaction coordinate," which is the minimum energy path across the PES that leads from reactants to products.
DFT calculations on the rhodium-catalyzed reaction of the related (S)-2-phenylpent-3-yn-2-ol have been used to map the energy profiles for key steps like syn-insertion and β-OH elimination. researchgate.netnih.gov These profiles, which are 2D slices of the full PES, show the relative energies of intermediates and transition states, revealing the most favorable reaction pathway. researchgate.net
The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔG‡). researchgate.net This barrier represents the minimum energy required for the reaction to occur. A higher barrier corresponds to a slower reaction.
Computational chemists can calculate these barrier heights with good accuracy. For example, in the rhodium-catalyzed reaction of (S)-2-phenylpent-3-yn-2-ol, the free energy barrier for the key syn-insertion step was calculated to be only 6.0 kcal/mol, indicating a very fast and favorable process. nih.gov In contrast, different pathways for the subsequent elimination step had much higher calculated barriers, allowing researchers to predict the dominant mechanism. researchgate.netnih.gov
Table 2: Calculated Activation Barriers for a Postulated Reaction of this compound Note: This table is a hypothetical example based on computational studies of similar reactions, such as those reported for related propargylic alcohols. nih.gov
| Reaction Step | Transition State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) | Predicted Rate |
|---|---|---|---|
| Protonation of Alkyne | TS1 | 25.5 | Slow |
| Nucleophilic Attack by Water (Pathway A) | TS2-A | 15.2 | Fast |
| Rearrangement (Pathway B) | TS2-B | 21.8 | Moderate |
While precise rate constants are more complex to predict as they depend on temperature and other factors, the calculated barrier heights provide a direct and valuable comparison of the relative rates of competing reaction pathways.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for single molecules or small clusters, they are often too computationally expensive for large systems, such as a molecule dissolved in a solvent. This is where Molecular Dynamics (MD) simulations become essential. MD uses classical mechanics (force fields) to simulate the movements and interactions of hundreds or thousands of molecules over time. dovepress.comresearchgate.net
For this compound, MD simulations can provide insights into:
Solvent Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule.
Intermolecular Forces: The nature and strength of interactions like hydrogen bonds between the hydroxyl group of this compound and solvent molecules, or pi-stacking interactions involving its phenyl ring. dovepress.comstanford.edu
Dynamic Behavior: How the molecule tumbles, flexes, and moves within the solvent, and the dynamics of solute-solvent complex formation and dissociation. stanford.edu
Understanding these interactions is critical because the solvent can significantly influence reaction rates and even change reaction mechanisms. For example, computational studies have shown that the presence of water can play a critical role in the stereoselectivity of reactions involving similar propargylic alcohols by stabilizing specific transition states through hydrogen bonding. nih.gov MD simulations can model these explicit solvent interactions to provide a more realistic picture of the reaction environment. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)acs.org
A thorough review of available scientific literature reveals a notable absence of specific computational studies dedicated to the ab initio prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for this compound. While experimental spectroscopic data for this compound have been reported in the context of its synthesis and characterization nih.govresearchgate.netruc.dk, theoretical investigations to computationally model and predict these properties have not been published.
Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules. acs.org Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine optimized molecular geometries and subsequently calculate properties like NMR shielding tensors (which are converted to chemical shifts) and vibrational frequencies corresponding to infrared (IR) absorption bands. researchgate.netchemistrysteps.com These theoretical predictions are invaluable for several reasons: they can aid in the structural elucidation of new compounds, help in the assignment of complex experimental spectra, and provide insights into the electronic structure and bonding within the molecule. acs.org
For a molecule like this compound, a computational study would typically involve:
Geometry Optimization: Finding the lowest energy conformation(s) of the molecule using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
Frequency Calculations: Performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate the vibrational frequencies (IR spectra).
NMR Calculations: Using methods like the Gauge-Independent Atomic Orbital (GIAO) method to calculate the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
The accuracy of these predictions is highly dependent on the computational method, the basis set employed, and the consideration of solvent effects. chemistrysteps.com
Although no specific predicted data tables for this compound can be presented, the general approach highlights a potential area for future research. Such a study would complement the existing experimental data and provide a deeper understanding of the structure-spectra relationships in this and related propargyl alcohol systems.
Exploration of 1 Phenylpent 4 Yn 2 Ol As a Versatile Synthetic Building Block
Precursor for Advanced Organic Materials (e.g., polymers, dendrimers)
The distinct functionalities of 1-phenylpent-4-yn-2-ol make it a valuable starting material for the synthesis of specialized organic materials. Its ability to undergo specific reactions allows for its incorporation into larger, more complex structures such as oligomers and as a precursor to monomers for polymers.
Detailed research has shown that chiral propargylic alcohols like this compound can serve as key components in creating structured oligomers. For instance, 1-phenyl-pent-4-yn-2-(R)-ol has been utilized in the synthesis of chirally pure 1,4-disubstituted triazole oligomers, referred to as "triazolamers". researchgate.net This strategy helps in diversifying the library of these peptidomimetic structures. researchgate.net
Furthermore, derivatives of this compound can be transformed into intermediates for polymer synthesis. A cascade reaction promoted by iodine monochloride converts 1-phenylpent-4-yn-2-ols into 1-naphthaldehydes. researchgate.net These naphthaldehyde products are not just complex organic molecules in their own right, but are also recognized as useful intermediates in the synthesis of advanced materials, including soluble phenylenevinylene polymers. researchgate.net The synthesis of dendrimers, which are highly branched and well-defined macromolecules, often starts from a central core molecule that grows outwards through generational steps. wikipedia.orgscispace.com The functional groups present in this compound make it a suitable candidate for reactions that build such dendritic structures. wikipedia.orgscispace.com
| Advanced Material | Synthetic Role of this compound | Key Transformation | Reference |
|---|---|---|---|
| Triazolamers (Oligomers) | Used as a chiral building block to create heterotetramers. | Incorporation of the chiral alcohol into a growing oligomer chain. | researchgate.net |
| Phenylenevinylene Polymers | Serves as a precursor to 1-naphthaldehydes, which are intermediates for polymer synthesis. | Iodine monochloride-promoted cascade reaction to form 1-naphthaldehydes. | researchgate.net |
Scaffold for Complex Natural Product Synthesis
The structural framework of this compound is particularly suited for the construction of complex molecules, including those found in nature. Chiral propargylic alcohols are widely recognized as versatile motifs that can be transformed into a variety of bioactive molecules and natural products. researchgate.net
A significant application lies in the synthesis of 1,4-enynes, which are important structural motifs present in several natural products known for their biological activities. rsc.org For example, a derivative of this compound, specifically (E)-5-(4-methoxyphenyl)-1-phenylpent-1-en-4-yn-3-ol, has been used as a key intermediate in the synthesis of (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene. rsc.org This target molecule is a 1,4-enyne that has demonstrated notable anticancer properties. rsc.org The synthesis involves a highly chemo- and regioselective reductive deoxygenation of the precursor alcohol, showcasing a practical application of this molecular scaffold in creating pharmaceutically relevant compounds. rsc.org
The versatility of this scaffold is further highlighted in its use in Petasis sequence reactions, a powerful tool for generating molecular diversity. While some studies use the closely related 1-phenylpent-4-en-2-ol, the reactions demonstrate how this pentenyl scaffold can be used to synthesize a wide range of bioactive polycyclic small molecules. researchgate.netnih.govacs.org
| Target Molecule/Scaffold | Precursor Derived from this compound Scaffold | Synthetic Context | Reference |
|---|---|---|---|
| (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene | (E)-5-(4-methoxyphenyl)-1-phenylpent-1-en-4-yn-3-ol | Synthesis of a 1,4-enyne with anticancer properties via reductive deoxygenation. | rsc.org |
| Polycyclic Small Molecules | (1R,2R)-1-(Allyl(furan-2-ylmethyl)amino)-1-phenylpent-4-en-2-ol | Use in Petasis sequence reactions to build scaffold diversity for bioactive compounds. | nih.govacs.orgsemanticscholar.org |
Role in Catalyst Ligand Design
The utility of this compound extends to the field of asymmetric catalysis, where it serves as a key substrate in reactions mediated by sophisticated catalyst-ligand complexes. While not a direct component of the ligands themselves, its reactions are central to evaluating and demonstrating the efficacy of newly designed chiral catalysts.
A notable example is the chemoenzymatic cascade involving a gold(I) N-heterocyclic carbene (NHC) complex and an alcohol dehydrogenase. uniovi.es In this system, a substrate analogous to this compound, 2-phenylpent-3-yn-2-ol, undergoes a Meyer-Schuster rearrangement catalyzed by the gold(I)-NHC complex. uniovi.es The performance of this reaction is highly dependent on the nature of the NHC ligand attached to the gold center, such as [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene] (IPr). uniovi.es The compatibility of this organometallic catalyst with enzymatic catalysts under aqueous conditions highlights a sophisticated application where the reactivity of the propargylic alcohol is harnessed in a complex catalytic system. uniovi.es
The development of new, adjustable axially chiral ligands is a major focus in asymmetric synthesis. researchgate.net These ligands are tested in various model reactions, including the asymmetric addition of alkynes to aldehydes, to establish their effectiveness. The reactions of substrates like this compound are therefore instrumental in probing the stereochemical environment created by the chiral ligand-metal complex, thereby guiding the design of more efficient and selective catalysts.
Applications in Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, represents a powerful strategy for producing enantiomerically pure compounds. This compound and its derivatives are excellent substrates for such processes, enabling the synthesis of valuable chiral molecules.
One of the primary applications is in the deracemization and kinetic resolution of racemic propargylic alcohols. Whole cells of the yeast Candida parapsilosis ATCC 7330 have been effectively used for the deracemization of various aryl and alkyl substituted propargylic alcohols. researchgate.netrsc.orgnih.gov This biocatalytic method yields optically pure alcohols with excellent enantiomeric excess (ee >99%) and high isolated yields (up to 87%). rsc.orgnih.gov The process demonstrates substrate specificity and can lead to a switch in enantioselectivity based on the structure of the substrate. researchgate.netrsc.org
Lipases are another class of enzymes widely used for the kinetic resolution of these alcohols. Lipase (B570770) from Burkholderia cepacia (BCL) has shown exceptional activity and enantioselectivity (E >> 500) in the transesterification of racemic 1-phenylbut-3-yn-1-ol, a close analog of this compound. nih.gov This enzymatic resolution provides both the unreacted (S)-alcohol and the resulting (R)-acetate in highly enantiomerically enriched forms (>99% ee). nih.gov
Furthermore, dual-catalyst systems that merge metal and enzyme catalysis have been developed. A chemoenzymatic cascade using a gold(I) catalyst and a stereoselective alcohol dehydrogenase (ADH) allows for the synthesis of optically active allylic alcohols from propargylic precursors. uniovi.estudelft.nl The process involves a gold-catalyzed Meyer-Schuster rearrangement followed by an ADH-catalyzed stereoselective bioreduction, demonstrating the compatibility of both catalysts in a one-pot setup. uniovi.es
| Method | Enzyme/Catalyst System | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Deracemization | Whole cells of Candida parapsilosis ATCC 7330 | Aryl and alkyl substituted propargyl alcohols | Optically pure alcohols with up to >99% ee and 87% yield. | researchgate.netrsc.orgnih.gov |
| Kinetic Resolution | Lipase from Burkholderia cepacia (BCL) | 1-Phenylhomopropargylic alcohols | (S)-alcohols and (R)-acetates with >99% ee. | nih.gov |
| Concurrent Cascade | Gold(I)-NHC complex (IPrAuNTf₂) and Alcohol Dehydrogenase (ADH) | 2-Arylpent-3-yn-2-ols | Optically pure allylic alcohols with 96->99% ee and yields of 65-86%. | uniovi.es |
Future Research Directions and Unresolved Challenges in 1 Phenylpent 4 Yn 2 Ol Chemistry
Development of Novel and More Efficient Synthetic Routes
The development of new synthetic methodologies for creating 1-phenylpent-4-yn-2-ol and its derivatives is crucial for expanding its accessibility and utility. A key area of future research is the design of cascade reactions that can build molecular complexity in a single step from simple precursors. For instance, a novel synthesis of 1-naphthaldehydes has been developed using a cascade reaction of 1-phenylpent-4-yn-2-ols promoted by iodine monochloride. researchgate.net This method offers advantages such as mild reaction conditions and high regioselectivity. researchgate.net
Another promising approach is the use of photoredox catalysis. A practical and effective photoredox propargylation of aldehydes, catalyzed by [Cp2TiCl2], has been demonstrated to produce this compound in high yield (87%). nih.govacs.orgresearchgate.net This method avoids the use of stoichiometric metals and is effective for a broad range of aromatic and aliphatic aldehydes. nih.govacs.orgresearchgate.net Scaling up such reactions is a noted challenge, with research showing that increasing the reaction time is necessary for larger scales. acs.org
Future work should focus on discovering new, cost-effective, and environmentally benign catalysts and reaction media to improve upon existing methods.
| Method | Catalyst/Promoter | Substrates | Key Feature | Yield |
| Cascade Reaction | Iodine Monochloride (ICl) | 1-Phenylpent-4-yn-2-ols | Forms 1-naphthaldehydes | Up to 73% researchgate.net |
| Photoredox Propargylation | [Cp2TiCl2] / 3DPAFIPN | Aldehydes, Propargyl Bromide | Mild, no stoichiometric metals | 87% for this compound nih.govacs.org |
| Reductive Deoxygenation | FeF3 / TfOH | 1-en-4-yn-3-ols | Chemo- and regioselective formation of 1,4-enynes | Up to 88% rsc.org |
Expanding the Scope of Stereoselective Transformations
Achieving high levels of stereoselectivity in reactions involving this compound is a significant challenge and a major goal for future research. The development of enantioselective synthetic methods is critical for applications in pharmaceuticals and materials science.
Recent advances include the copper-catalyzed enantioselective radical esterification of propargylic C-H bonds, which allows for the synthesis of chiral propargylic esters with high enantiomeric ratios. thieme-connect.com Furthermore, the use of chiral auxiliaries and catalysts in Petasis sequence reactions has enabled the synthesis of complex polycyclic molecules with defined stereochemistry. nih.govsemanticscholar.org A convergent approach for the stereoselective synthesis of spiroethers has also been described, highlighting the potential for creating diverse and complex chiral structures.
The use of chirally pure building blocks, such as 1-phenyl-pent-4-yn-2-(R)-ol, has been employed in the synthesis of oligomeric 1,4-disubstituted-1,2,3-triazoles, demonstrating a strategy to build larger, structurally defined molecules. researchgate.net Future research will need to focus on developing new chiral ligands and catalysts that can control the stereochemical outcome of a wider range of reactions involving this compound and related substrates.
| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity (er) |
| Radical Esterification | Copper / Chiral Ligand | Chiral Propargylic Esters | up to 92:8 thieme-connect.com |
| Petasis Sequence Reaction | Chiral Amines / Boronic Acids | Polycyclic Amino Alcohols | Diastereoselective nih.govsemanticscholar.org |
| Alkenylation | Palladium Catalyst | 1,3-Enynes | Regio- and Stereoselective |
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes for this compound with continuous flow chemistry and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. Flow chemistry offers benefits such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates.
While specific examples involving this compound in flow systems are not yet widespread, the principles have been demonstrated for related processes like olefin metathesis. acs.org The use of flow reactors for such transformations has been shown to dramatically reduce reaction times (from hours to minutes) and allow for the integration of purification steps, such as using soluble metal scavengers to remove catalyst residues. acs.org
Future research should aim to adapt existing batch syntheses of this compound, such as photoredox-catalyzed propargylations, to continuous flow systems. This would not only improve the efficiency of the synthesis but also facilitate its scale-up for industrial applications. Combining flow chemistry with automated optimization platforms could rapidly identify ideal reaction conditions, further accelerating the development of robust synthetic protocols.
Exploration of New Reactivity Modes and Catalytic Systems
Discovering novel reactivity modes for this compound is essential for expanding its synthetic utility. The unique combination of a phenyl group, a hydroxyl group, and a terminal alkyne makes it a versatile substrate for a wide range of transformations.
Recent research has uncovered new catalytic systems that unlock novel transformations. For example, a cooperative catalytic system of FeF3 and TfOH has been used for the chemo- and regioselective reductive deoxygenation of related 1-en-4-yn-ols to form 1,4-enynes, which are important structural motifs in natural products with anticancer properties. rsc.org The mechanism is believed to proceed through a propargylic carbocation intermediate. rsc.org Another novel transformation is the iodine monochloride-promoted cascade reaction that converts 1-phenylpent-4-yn-2-ols into 1-naphthaldehydes through an intramolecular Friedel-Crafts type reaction. researchgate.net
Future work should explore the use of a broader range of transition metal catalysts (e.g., gold, ruthenium, nickel) and photoredox catalysts to uncover new reaction pathways. rsc.orgethz.ch Investigating cycloaddition reactions and C-H activation strategies are also promising avenues for discovering new reactivity modes for this compound and related alkynols. bath.ac.uk
| Catalytic System | Reaction Type | Transformation |
| FeF3 / TfOH | Reductive Deoxygenation | Alcohol to Enyne rsc.org |
| Iodine Monochloride | Cascade Reaction | Alkynol to Naphthaldehyde researchgate.net |
| [Cp2TiCl2] / Light | Photoredox Catalysis | Aldehyde Propargylation nih.govacs.org |
| Palladium / PCy3 | C-C Alkenylation | Propargylic Alcohol to 1,3-Enyne |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
A significant challenge in developing complex, multi-step, or cascade reactions is the difficulty in understanding their reaction mechanisms and kinetics. The use of advanced spectroscopic probes for real-time, in-situ reaction monitoring is a critical area for future development in the chemistry of this compound.
Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable mechanistic insights and allow for precise reaction optimization. For instance, NMR monitoring has been used to track the progress of photoredox-catalyzed radical group transfer reactions, providing data on reaction kinetics and the formation of intermediates. acs.org Standard analytical methods, including NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry, are routinely used to characterize the final products of these reactions. ethz.ch
Future research should focus on the broader implementation of these in-situ monitoring techniques to study the complex reaction pathways involved in the synthesis and transformation of this compound. This will enable a more rational approach to catalyst design, reaction optimization, and the suppression of side reactions, ultimately leading to more robust and efficient chemical processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Phenylpent-4-yn-2-ol, and how do reaction conditions influence yield?
- Methodology : Allylation of carbonyl compounds with propargyl halides or alkynyl Grignard reagents is a common approach. For example, the allylation method described for 2-Phenylpent-4-en-2-ol (using allyl chlorides in aqueous conditions) can be adapted by substituting phenylacetylene derivatives .
- Critical Variables : Temperature (optimized at 0–25°C), solvent polarity (water or THF), and stoichiometric ratios (1:1.2 for carbonyl:allyl chloride) significantly affect regioselectivity and yield. NMR monitoring of intermediates (e.g., δ 1.54 ppm for methyl groups in analogous compounds) is advised .
Q. How can structural characterization of this compound be performed with high accuracy?
- Analytical Techniques :
- IR Spectroscopy : Identify hydroxyl (3400–3500 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches.
- NMR : ¹H NMR peaks at δ 1.98–2.17 ppm (br, OH), δ 2.45–2.71 ppm (methylene protons), and aromatic signals (δ 7.20–7.45 ppm) confirm backbone structure. ¹³C NMR distinguishes quaternary carbons (e.g., δ 73.8 ppm for alcohol-bearing carbon in analogous compounds) .
- HRMS : Validate molecular formula (e.g., C₁₁H₁₂O requires m/z 160.0888) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact (flammable liquid hazard class 3, UN# 1993) .
- Waste Disposal : Segregate halogenated waste and use licensed biohazard contractors for disposal (prevents environmental contamination) .
Advanced Research Questions
Q. How can computational modeling optimize the stereoselectivity of this compound synthesis?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for alkyne addition to carbonyl groups. Compare energy barriers for syn vs. anti pathways.
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics.
- Validation : Cross-reference computational results with experimental NMR coupling constants (e.g., J = 5–8 Hz for vicinal protons) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Case Example : Discrepancies in ¹³C NMR chemical shifts (e.g., δ 119.6 vs. δ 124.9 ppm for alkyne carbons) may arise from solvent polarity or aggregation effects.
- Resolution :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria).
- X-ray Crystallography : Use SHELXL for precise structural determination (e.g., symmetry codes and refinement parameters as in ).
Q. How do catalytic systems influence the functionalization of this compound?
- Experimental Design :
- Catalyst Screening : Test Pd/Cu bimetallic systems for Sonogashira coupling or Ru complexes for hydrogenation.
- Kinetic Profiling : Monitor reaction progress via GC-MS or in situ IR.
- Data Analysis : Compare turnover frequencies (TOF) and selectivity ratios (e.g., anti-Markovnikov vs. Markovnikov addition) .
Methodological Challenges and Solutions
Q. What are the limitations of current purification methods for this compound?
- Issue : Co-elution of diastereomers in column chromatography.
- Solution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Validate purity via [α]D²⁵ measurements .
Q. How can researchers address reproducibility issues in scaled-up syntheses?
- Root Causes : Heat dissipation inefficiencies or trace metal contamination.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
